molecular formula C9H11NO2 B159678 N-(2-Methoxyphenyl)acetamide CAS No. 93-26-5

N-(2-Methoxyphenyl)acetamide

Cat. No.: B159678
CAS No.: 93-26-5
M. Wt: 165.19 g/mol
InChI Key: FGOFNVXHDGQVBG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-Methoxyphenyl)acetamide can be synthesized through the acetylation of o-anisidine (2-methoxyaniline) with acetic anhydride or acetyl chloride. The reaction typically occurs under mild conditions, with the presence of a base such as pyridine to neutralize the generated acid . The general reaction is as follows:

C6H4(OCH3)NH2+CH3COClC6H4(OCH3)NHCOCH3+HCl\text{C6H4(OCH3)NH2} + \text{CH3COCl} \rightarrow \text{C6H4(OCH3)NHCOCH3} + \text{HCl} C6H4(OCH3)NH2+CH3COCl→C6H4(OCH3)NHCOCH3+HCl

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of acetic anhydride instead of acetyl chloride due to its less corrosive nature and ease of handling. The reaction is carried out in large reactors with efficient mixing and temperature control to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-(2-Methoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-(2-Methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

N-(2-Methoxyphenyl)acetamide can be compared with other similar compounds such as:

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

N-(2-methoxyphenyl)acetamide
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InChI

InChI=1S/C9H11NO2/c1-7(11)10-8-5-3-4-6-9(8)12-2/h3-6H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOFNVXHDGQVBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0052623
Record name N-(2-Methoxyphenyl)acetamide
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Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Tan powder; [Sigma-Aldrich MSDS]
Record name N-(2-Methoxyphenyl)acetamide
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Vapor Pressure

0.0000659 [mmHg]
Record name N-(2-Methoxyphenyl)acetamide
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CAS No.

93-26-5
Record name N-(2-Methoxyphenyl)acetamide
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Record name o-Acetanisidide
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Record name Acetamide, N-(2-methoxyphenyl)-
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Record name N-(2-Methoxyphenyl)acetamide
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Record name N-(2-methoxyphenyl)acetamide
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Record name O-ACETANISIDIDE
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Synthesis routes and methods I

Procedure details

An oven-dried resealable Schlenk tube was charged with CuI (2.0 mg, 0.0105 mmol, 1.0 mol %), acetamide (180 mg, 3.05 mmol), K3PO4 (450 mg, 2.12 mmol), evacuated and backfilled with argon. trans-1,2-Cyclohexanediamine (13 μL, 0.108 mmol, 10 mol %), 2-iodoanisole (135 μL, 1.04 mmol) and dioxane (1.0 mL) were added under argon. The Schlenk tube was sealed and the reaction mixture was stirred magnetically at 90° C. for 23 h. The resulting light green suspension was cooled to room temperature and filtered through a 0.5×1 cm pad of silica gel eluting with 10 mL of ethyl acetate. The filtrate was concentrated and the residue was purified by flash chromatography on silica gel (2×15 cm; hexane-ethyl acetate 2:3; 20 mL fractions). Fractions 10-16 provided 162 mg (94% yield) of the product as white crystals. The 1H NMR spectrum was in accord with that reported. Hibbert, F.; Mills, J. F.; Nyburg, S. C.; Parkins, A. W. J. Chem. Soc., Perkin Trans. 1 1998, 629.
Quantity
13 μL
Type
reactant
Reaction Step One
Quantity
135 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
180 mg
Type
reactant
Reaction Step Two
Name
K3PO4
Quantity
450 mg
Type
reactant
Reaction Step Two
Name
CuI
Quantity
2 mg
Type
catalyst
Reaction Step Two
Yield
94%

Synthesis routes and methods II

Procedure details

Then, 2.14 g of the 2-bromo-1-acetylaminobenzene was added to a solution containing 2.3 ml of a 28% methanol solution of sodium methoxide, 100 mg of cuprous chloride, and 145 mg of 8-hydroxyquinoline in 40 ml of methanol, and the mixture was heated under reflux for 50 minutes. After cooling with water, ethyl acetate was added thereto, and the resulting mixture was washed with water and dried over Glauber's salt. The solvent was distilled off, and the obtained crude crystals were recrystallized from an n-hexane/ethyl acetate solvent mixture, to obtain 1.56 g (yield: 95%) of the desired compound. The spectrum data of the compound was in agreement with the spectrum data of the separately synthesized reference compound.
Quantity
2.14 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous chloride
Quantity
100 mg
Type
reactant
Reaction Step Three
Quantity
145 mg
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
95%

Synthesis routes and methods III

Procedure details

2.3 ml of a 28% solution of sodium methoxide in methanol and 63 mg of copper powder were added to 40 ml of methanol, and the mixture was heated under reflux for 1 hour. Then, 145 mg of 8-hydroxyquinoline and 2.14 g of 2-bromo-1-acetylaminobenzene were added thereto, and the mixture was heated under reflux for 3 hours. The reaction mixture was treated in a usual manner, to obtain 1.43 g (yield: 87%) of the desired compound.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
copper
Quantity
63 mg
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
145 mg
Type
reactant
Reaction Step Two
Quantity
2.14 g
Type
reactant
Reaction Step Two
Yield
87%

Synthesis routes and methods IV

Procedure details

To 100 ml of acetic anhydride was added dropwise with stirring 100 g (0.813 mole) of o-anisidine, the temperature rising to about 60° C. during addition. The reaction mixture was heated on a steam bath for 15 minutes, allowed to cool to 45° C. and was poured onto 500 g of crushed ice. The white solid that precipitated was collected, washed free of acid with water and air dried to give 100 g, m.p. 84°-86° C., of product.
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key intermolecular interactions observed in the crystal structure of N-(2-Methoxyphenyl)acetamide?

A1: Research using Hirshfeld surface analysis revealed that this compound molecules interact with each other primarily through hydrogen bonding in the crystal structure. [] This analysis helps visualize and quantify these interactions, providing insights into the compound's packing and stability.

Q2: How does the introduction of a bromine substituent affect the crystal packing of this compound derivatives?

A2: In the case of 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide, the presence of the bromine atom leads to additional intermolecular interactions. Besides the N—H⋯O hydrogen bonds, C—H⋯π contacts are also observed, contributing to the formation of chains within the crystal lattice. []

Q3: Can you describe an example of intramolecular hydrogen bonding observed in a derivative of this compound?

A3: In the compound 2-[(1,3-benzoxazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide, intramolecular hydrogen bonds are formed between the N—H and O, as well as N—H and N atoms. These interactions result in the formation of specific ring motifs (S(5) and S(7)) within the molecule itself. []

Q4: How do researchers utilize computational chemistry to study this compound derivatives?

A4: Density Functional Theory (DFT) calculations were employed to investigate the electronic structure and reactivity of both 2-chloro-N-(2-methoxyphenyl)acetamide (o-acetamide) and 2-(2-methoxyphenylamino)-2-oxoethyl methacrylate (2MPAEMA). [] These calculations provided insights into molecular properties such as HOMO-LUMO gaps, chemical hardness, and electrophilicity, allowing researchers to assess stability and potential toxicity.

Q5: What analytical techniques are commonly employed to characterize this compound and its derivatives?

A5: Various spectroscopic techniques are used to characterize these compounds, including:

  • FT-IR spectroscopy: This technique provides information about the functional groups present in the molecule based on their characteristic vibrations. [, ]
  • Nuclear Magnetic Resonance (NMR) spectroscopy: Both ¹H and ¹³C NMR are employed to determine the structure and purity of the compound by analyzing the magnetic properties of atomic nuclei. [, ]
  • Elemental analysis: This technique confirms the composition of the synthesized compound by determining the percentage of each element present. []

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